1-((5-Bromothiophen-2-yl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine
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Overview
Description
1-((5-Bromothiophen-2-yl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine is a complex organic compound with a molecular formula of C13H17BrN2O4S2 This compound features a piperazine ring substituted with a bromothiophene and a cyclopropylsulfonyl group
Preparation Methods
The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the bromothiophene and cyclopropylsulfonyl intermediates. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-((5-Bromothiophen-2-yl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiols or amines.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various acids or bases to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((5-Bromothiophen-2-yl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptor proteins, altering signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar compounds to 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine include:
1-((5-Bromothiophen-2-yl)sulfonyl)piperazine: Lacks the cyclopropylsulfonyl group, making it less sterically hindered and potentially less selective in its interactions.
1-((5-Bromothiophen-2-yl)sulfonyl)-4-methylpiperazine: Substitutes the cyclopropylsulfonyl group with a methyl group, which may affect its binding affinity and specificity.
1-((5-Bromothiophen-2-yl)sulfonyl)-4-(phenylsulfonyl)piperazine: Replaces the cyclopropylsulfonyl group with a phenylsulfonyl group, potentially altering its electronic properties and reactivity
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-cyclopropylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O4S3/c12-10-3-4-11(19-10)21(17,18)14-7-5-13(6-8-14)20(15,16)9-1-2-9/h3-4,9H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCRAPXIATYLPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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